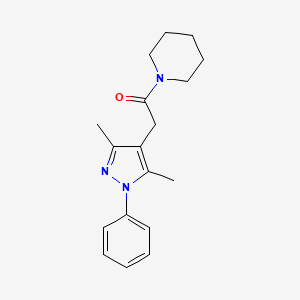![molecular formula C22H17NO2 B14286594 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol CAS No. 116935-00-3](/img/structure/B14286594.png)
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and material sciences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Other methods may involve nucleophilic substitution reactions, acid/base catalysis, and cyclization reactions .
Industrial Production Methods
Industrial production of acridine derivatives often employs large-scale cyclization reactions and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors has also been explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and photovoltaic applications.
作用机制
The mechanism of action of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with enzymes like topoisomerases and telomerases, further affecting cellular processes .
相似化合物的比较
Similar Compounds
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that also intercalates into DNA.
Proflavine: Used as an antiseptic and also exhibits DNA intercalation properties.
Uniqueness
5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is unique due to its specific methoxy and hydroxy substitutions, which may enhance its biological activity and specificity compared to other acridine derivatives .
属性
CAS 编号 |
116935-00-3 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(10R,11R)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m1/s1 |
InChI 键 |
QNUNQPAXPNGPMT-FGZHOGPDSA-N |
手性 SMILES |
CO[C@H]1[C@@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
规范 SMILES |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


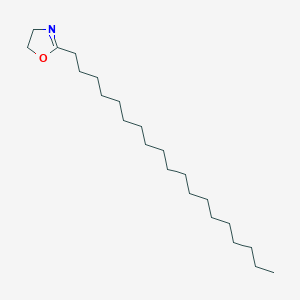

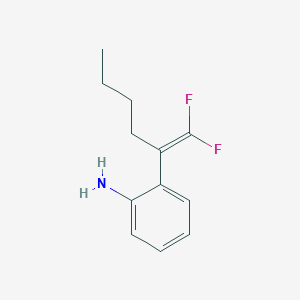
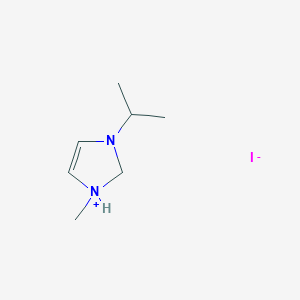
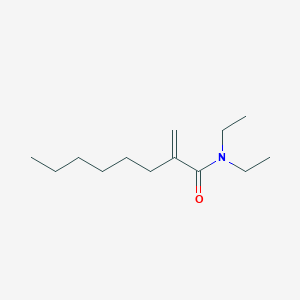
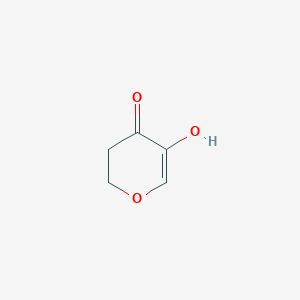
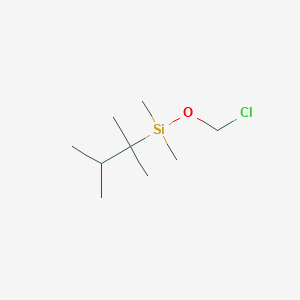
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
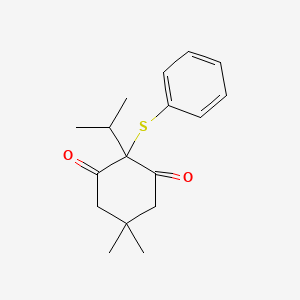
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
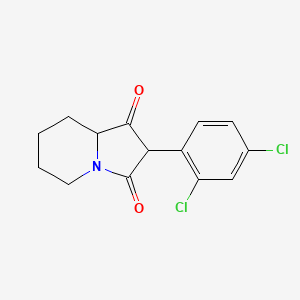
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
